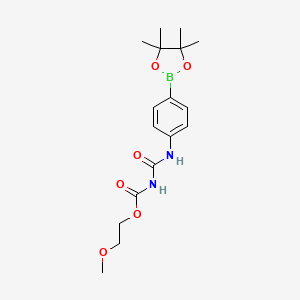

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

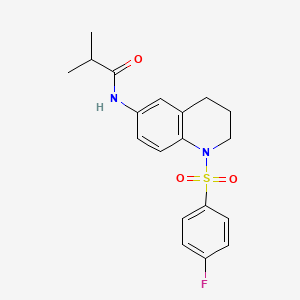

“4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is an organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Chemical Reactions Analysis

This compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also undergoes protodeboronation, a process that involves the removal of the boron moiety . Additionally, it is susceptible to hydrolysis, especially at physiological pH .Wissenschaftliche Forschungsanwendungen

Phosphorescent Properties

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescent properties in the solid state at room temperature. This finding challenges the common notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. Theoretical calculations indicate that the phosphorescence is due to an out-of-plane distortion in the excited state, with molecular packing in the solid state playing a significant role in these properties (Shoji et al., 2017).

H2O2-Cleavable Polymers

Phenylboronic acid esters are integral in the synthesis of H2O2-cleavable poly(ester-amide)s, offering potential as H2O2-responsive delivery vehicles. These polymers, synthesized via Passerini multicomponent polymerization, demonstrate controlled degradation in response to H2O2, highlighting their utility in drug delivery systems (Cui et al., 2017).

Polymerization Applications

Phenylboronic esters are crucial in the synthesis of functional polymers. For example, methacrylamido phenylboronic acids, derived from phenylboronic esters, serve as valuable monomers for polymer incorporation. This synthesis offers a more efficient approach to obtaining boronic acid-containing polymers (D'Hooge et al., 2008).

Hydrolysis Susceptibility

Phenylboronic pinacol esters, including 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis, especially at physiological pH. This characteristic is critical in the context of drug design and delivery, as the stability of these compounds can significantly influence their pharmacological effectiveness (Achilli et al., 2013).

Zukünftige Richtungen

The future directions of “4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” and similar organoboron compounds lie in their continued use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions . Their stability and environmental benignity make them attractive for use in organic synthesis .

Wirkmechanismus

Target of Action

The primary target of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied method for forming carbon-carbon bonds, and the compound interacts with the catalyst to facilitate this process .

Mode of Action

The compound participates in the Suzuki–Miyaura (SM) coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst forms a bond with an electrophilic organic group . Following this, the compound, which is a boron reagent, undergoes transmetalation, transferring its organic group from boron to the metal catalyst .

Biochemical Pathways

The compound’s action primarily affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the creation of new organic compounds through the formation of these bonds .

Pharmacokinetics

It’s important to note that boronic pinacol esters, such as this compound, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable transition metal catalyst is essential for the compound to participate in the Suzuki–Miyaura cross-coupling reaction .

Eigenschaften

IUPAC Name |

2-methoxyethyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-6-8-13(9-7-12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSIDPZGEXRALQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)

![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)

![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)

![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)

![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)

![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)